Bacopaside
説明
Neuroprotective Efficacy Against Oxidative Stress–Induced Neurodegeneration
This compound demonstrates robust antioxidant activity in models of oxidative neurodegeneration. In a rat model of cerebral ischemia, this compound I (3–30 mg/kg orally for 6 days) reduced infarct volume by 38–62% and neurological deficits by 45–70% compared to untreated controls. The compound elevated cerebral ATP content by 1.8-fold and enhanced Na+/K+-ATPase activity by 2.1-fold, restoring ion homeostasis in ischemic neurons. Mechanistically, this compound I increased superoxide dismutase (SOD) and catalase (CAT) activities by 55–65%, while reducing malondialdehyde (a lipid peroxidation marker) by 40–58% in hippocampal tissue.
In vitro studies reveal this compound's redox-modulating properties:
- Scavenges hydroxyl radicals (- OH) with 89% efficacy at 100 μM
- Inhibits hydrogen peroxide (H2O2)-induced neuronal apoptosis by upregulating Bcl-2/Bax ratio 2.3-fold
- Attenuates mitochondrial ROS production by 67% in glutamate-exposed cortical neurons
These effects correlate with preserved dendritic arborization (34% higher spine density) and synaptic protein expression (PSD-95, synaptophysin) in oxidative stress models.
Modulation of Neurotransmitter Systems: Acetylcholine and Monoamine Regulation
This compound modulates cholinergic and monoaminergic signaling through distinct mechanisms:
Cholinergic System
- Increases hippocampal acetylcholine (ACh) concentration by 82% in aged rats via choline acetyltransferase (ChAT) activation rather than acetylcholinesterase inhibition
- Restores age-related ChAT activity deficits to 95% of young rat levels at 200 mg/kg doses
- Enhances muscarinic M1 receptor density by 31% in prefrontal cortex synaptosomes
Monoaminergic Systems
- Elevates striatal serotonin (5-HT) by 98% and cortical dopamine (DA) by 27% in chronic unpredictable stress models
- Downregulates serotonin transporter (SERT) expression by 44% in raphe nuclei, potentiating 5-HT synaptic availability
- Normalizes stress-induced norepinephrine depletion (from 58% to 92% of control levels) in hypothalamic nuclei
The dual modulation of ACh and monoamines underlies this compound's procognitive effects in Morris water maze (34% shorter escape latency) and passive avoidance tests (2.1-fold longer retention latency).
Attenuation of Age-Related Cognitive Decline via Lipofuscin Inhibition
Chronic this compound administration (50–800 mg/kg for 3 months) reduces hippocampal lipofuscin accumulation by 52–78% in aged rats, correlating with improved spatial memory performance. Key mechanisms include:
Lipofuscin reduction strongly correlates with:
Antidepressant-Like Activity Through Hypothalamic-Pituitary-Adrenal Axis Modulation
This compound exerts antidepressant effects via HPA axis regulation:
- Reduces plasma corticosterone by 58% in forced swim test models
- Downregulates hippocampal glucocorticoid receptor expression by 39%
- Normalizes stress-induced corticotropin-releasing hormone (CRH) overexpression (from 218% to 121% of control levels)
Concurrent monoaminergic changes include:
- 89% increase in medial prefrontal cortex 5-HT1A receptor binding
- 2.2-fold elevation of tryptophan hydroxylase 2 (TPH2) mRNA in dorsal raphe
- 47% potentiation of DA D1 receptor signaling in nucleus accumbens
These multimodal actions translate to behavioral improvements:
- 62% reduction in immobility time during tail suspension tests
- 41% increase in social interaction time
- 2.8-fold higher sucrose preference in chronic mild stress models
Structure
2D Structure
特性
分子式 |
C46H74O20S |
|---|---|
分子量 |
979.1 g/mol |
IUPAC名 |
[6-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10S,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,42-,43-,44+,45+,46-/m1/s1 |
InChIキー |
SKFWOYHZBNAJGA-BSROSRORSA-N |
異性体SMILES |
CC(=CC1CO[C@]23C[C@]4(CO2)C(C3[C@@]1(C)O)CCC5[C@]4(CCC6[C@]5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
正規SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
製品の起源 |
United States |
類似化合物との比較
Key Research Findings
This compound II inhibits AQP1, blocking colon cancer cell migration and inducing apoptosis via G2/M arrest .
Bacopasaponin C is synthetically lethal in rad1Δ yeast, suggesting a role in targeting DNA repair pathways .
This compound I lacks standalone efficacy in yeast models but enhances this compound II’s anticancer effects in breast cancer .
Bacoside A3 contributes to neuroprotection but shows negligible toxicity, making it a safer candidate for cognitive formulations .
準備方法
Traditional Solvent Extraction and Sequential Fractionation
Solvent Selection and Sequential Extraction
The preparation of bacopaside-rich extracts from Bacopa monnieri traditionally relies on sequential solvent extraction to isolate saponins while removing impurities. A patented method (US6833143B1) employs a multi-step process beginning with defatting dried herbage using hexane, followed by acetone to eliminate pigments and non-target constituents, and methanol to solubilize bacosides. Hexane’s low boiling point (69°C) and latent heat of vaporization enable efficient lipid removal with minimal residual solvent, while acetone selectively extracts chlorophyll and polar impurities without dissolving bacosides. Methanol, a high-polarity solvent, subsequently extracts bacosides alongside minor contaminants, which are later separated through precipitation and liquid-liquid extraction.
Precipitation and Liquid-Liquid Partitioning
Post-methanol extraction, the concentrate is precipitated by gradual addition to acetone, yielding crude bacosides. This crude product is dissolved in water and subjected to n-butanol partitioning, leveraging n-butanol’s immiscibility with water and high selectivity for saponins. The n-butanol phase, enriched with bacosides, is concentrated under vacuum and stabilized using excipients like β-cyclodextrin or maltodextrin (1–5% w/w) to prevent hygroscopicity. Final spray-drying at 90–110°C produces a free-flowing powder with 26% bacoside A content and 2.02% yield relative to dry herb.
Table 1: Key Parameters of Traditional Solvent Extraction
Macroporous Resin Purification for Enhanced Purity
Ethanol Extraction and Preliminary Processing
An alternative method (CN107789429A) utilizes 80% ethanol for bulk extraction, achieving higher throughput compared to sequential solvents. The ethanol extract is concentrated, adjusted to 30% alcohol content, and centrifuged to remove polysaccharides and proteins. This pre-purified solution is then subjected to macroporous resin chromatography, specifically HP-20 resin, which exhibits high affinity for triterpenoid saponins.
HP-20 Resin Chromatography and Elution Optimization
The resin is preconditioned with 95% ethanol and loaded with the extract at pH 2.0 to enhance saponin adsorption. Impurities are removed using 30% and 40% ethanol (pH 2.0), followed by deacidification with 15% ethanol. Bacopasides are eluted with 60% ethanol, yielding a purity of 51.19–55.67% and a recovery rate of 76.96–78.29%. This method eliminates toxic solvents like benzene and reduces energy consumption compared to traditional approaches.
Table 2: Performance Metrics of HP-20 Resin Purification
Biotechnological Enhancement via Metabolic Engineering
Overexpression of Squalene Synthase (BmSQS1)
Recent advancements employ metabolic engineering to boost this compound biosynthesis. Overexpression of BmSQS1, a rate-limiting enzyme in the triterpene pathway, increases precursor availability for bacoside production. In transgenic Bacopa monnieri lines, this results in a 2.8-fold increase in bacoside A3 (356.93 µg/g fresh weight) and a 2.6-fold rise in bacoside A compared to wild-type plants.
Silencing of Competing Pathways (BmG10H1)
Table 3: Biotechnological Enhancement of this compound Production
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Traditional solvent extraction offers moderate yields (2.02%) but requires large solvent volumes and energy-intensive steps like spray-drying. Resin purification improves purity (55.67%) and reduces solvent toxicity but necessitates precise pH control. Biotechnological methods achieve the highest yields (584.24 µg/g) but involve complex genetic modifications and regulatory hurdles.
Environmental and Economic Considerations
Hexane and methanol, while effective, pose disposal challenges and health risks. Ethanol-based resin systems are greener but less selective. Metabolic engineering minimizes solvent use but demands significant upfront investment in bioreactor infrastructure.
Q & A
Basic: What experimental models are recommended for initial screening of Bacopaside I's antidepressant activity?
Answer:
The Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are standard behavioral assays for screening antidepressant activity. These models measure immobility time as an indicator of despair behavior, with reductions suggesting potential efficacy. This compound I demonstrated significant effects in these models at doses of 10–20 mg/kg, validated by improvements in neurotransmitter levels (e.g., serotonin) and stress hormone modulation (e.g., cortisol) . For reproducibility, ensure consistent environmental conditions (e.g., water temperature in FST) and blinded scoring protocols to minimize bias .
Advanced: How can researchers investigate this compound I's modulation of the gut-brain axis in neurodegenerative models?
Answer:
Integrate multi-omics approaches:
- Metagenomics to analyze gut microbiota composition (e.g., Lactobacillus abundance changes).
- Metabolomics (LC-MS/MS) to quantify short-chain fatty acids (SCFAs) and neurotransmitters (e.g., GABA, serotonin).
- Fecal Microbiota Transplantation (FMT) from this compound-treated subjects into germ-free mice to confirm causality.
In a CUMS-induced depression model, this compound I restored microbial diversity and increased SCFA levels, correlating with reduced neuroinflammation . Use standardized protocols for fecal sample collection and sterile housing to avoid confounding variables .
Basic: What analytical methods ensure purity and structural validation of this compound isolates?
Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 205 nm) for purity assessment (>95%).
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm glycosidic linkages and aglycone structure.
- High-Resolution Mass Spectrometry (HRMS) for molecular formula verification (e.g., this compound I: C₅₄H₈₈O₂₃).
In studies, this compound I was isolated via macroporous resin chromatography followed by preparative HPLC, with structural data cross-referenced against published spectral libraries .
Advanced: How should researchers resolve contradictions in this compound's neuroprotective mechanisms (e.g., antioxidant vs. cholinergic pathways)?
Answer:
- Orthogonal Assays: Compare antioxidant enzyme activity (SOD, CAT) with acetylcholinesterase (AChE) inhibition assays. This compound I improved SOD/CAT activity in ischemic rats but showed no AChE inhibition, suggesting antioxidant dominance .
- Dose-Response Studies: Test varying concentrations to identify pathway-specific thresholds.
- Transcriptomics: Use RNA-seq to map gene expression changes (e.g., Nrf2 for antioxidant response vs. BDNF for neurogenesis).
Report conflicting data transparently and use multivariate statistics to assess interaction effects .
Basic: What biomarkers are critical for evaluating this compound's antioxidant efficacy in vivo?
Answer:
- Lipid Peroxidation: Measure malondialdehyde (MDA) levels via thiobarbituric acid assay.
- Enzymatic Activity: Superoxide dismutase (SOD) and catalase (CAT) in brain homogenates.
- Nitric Oxide (NO): Colorimetric assays (e.g., Griess reagent) to assess vasodilation effects.
In MCAO rats, this compound I reduced MDA by 40% and elevated SOD/CAT by 25–30%, indicating robust antioxidant activity . Standardize tissue homogenization protocols to ensure data comparability .
Advanced: What experimental designs enhance reproducibility in this compound pharmacokinetic studies?
Answer:
- Dosing Consistency: Administer this compound I via oral gavage with vehicle controls (e.g., 0.5% CMC-Na).
- Bioanalytical Validation: Use LC-MS/MS with deuterated internal standards for plasma/tissue quantification (LOD: 0.1 ng/mL).
- Cross-Lab Collaboration: Share SOPs for sample preparation (e.g., plasma centrifugation at 4°C) and metabolite extraction.
In a multi-center study, inter-lab variability was reduced to <15% by harmonizing HPLC gradients and column specifications .
Basic: How can researchers assess this compound's cognitive-enhancing effects in preclinical models?
Answer:
- Morris Water Maze (MWM): Measure escape latency and quadrant time to evaluate spatial memory. This compound I reduced escape latency by 35% in APP/PS1 transgenic mice .
- Novel Object Recognition (NOR): Quantify discrimination index (DI) for short-term memory.
- Histopathology: Use Nissl staining to assess hippocampal neuronal survival. Ensure maze protocols are video-recorded and analyzed with automated tracking software to minimize human error .
Advanced: What strategies validate this compound's multi-target mechanisms in complex systems?
Answer:
- Network Pharmacology: Construct compound-target-disease networks using databases like STITCH or KEGG. This compound I interacts with BDNF, CREB, and TNF-α nodes .
- CRISPR/Cas9 Knockout Models: Validate key targets (e.g., Nrf2) in this compound-treated vs. knockout cohorts.
- Isothermal Titration Calorimetry (ITC): Measure binding affinity to putative receptors (e.g., 5-HT1A).
Report negative results to avoid publication bias and use false discovery rate (FDR) corrections in high-throughput datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
